molecular formula C11H15NO2S B12544329 Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- CAS No. 144365-93-5

Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-

Cat. No.: B12544329
CAS No.: 144365-93-5
M. Wt: 225.31 g/mol
InChI Key: XDKQAGINCACJAZ-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- is a heterocyclic organic compound that features a pyridine ring substituted with a 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- typically involves the reaction of pyridine derivatives with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a thiolating agent. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. Common catalysts include palladium or platinum complexes, and the reaction is usually carried out under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, green chemistry principles, such as the use of renewable solvents and energy-efficient processes, are increasingly being adopted in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridine derivatives, amines, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino-pyridines, alkoxy-pyridines.

Scientific Research Applications

Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethyl-1,3-dioxolane-4-yl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

144365-93-5

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl]pyridine

InChI

InChI=1S/C11H15NO2S/c1-11(2)13-7-9(14-11)8-15-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3

InChI Key

XDKQAGINCACJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CSC2=CC=CC=N2)C

Origin of Product

United States

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